Morpholino(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

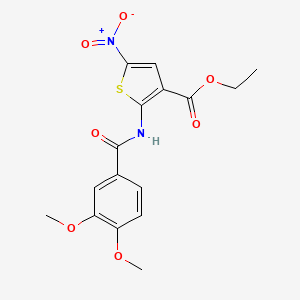

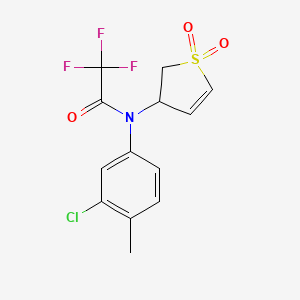

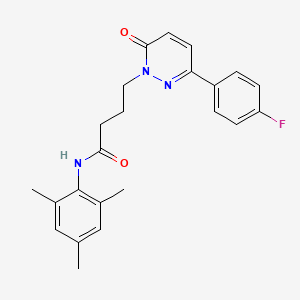

“Morpholino(thiophen-3-yl)methanone” is a chemical compound with the IUPAC name morpholino (1H-1lambda3-thiophen-3-yl)methanone . It has a molecular weight of 198.27 .

Synthesis Analysis

The synthesis of morpholino-thiophene derivatives involves a series of reactions. For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of “Morpholino(thiophen-3-yl)methanone” is complex. It involves a morpholino group attached to a thiophene ring via a methanone linkage . The InChI code for this compound is 1S/C9H12NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7,13H,2-5H2 .Chemical Reactions Analysis

The chemical reactions involving “Morpholino(thiophen-3-yl)methanone” are complex and involve multiple steps. For instance, the compound can be used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Applications De Recherche Scientifique

Gene Function Inhibition

Morpholino oligos, related to Morpholino(thiophen-3-yl)methanone in structure and function, have been tested across a range of model organisms for their ability to inhibit gene function. These studies suggest that morpholinos provide a relatively simple and rapid method to study gene function, highlighting their utility in developmental biology and genetics. The evidence supports their application in targeting maternal and zygotic gene function, with the emphasis on the importance of careful controls to ascertain their effectiveness (Heasman, 2002).

Pharmaceutical Applications

Morpholine, including Morpholino(thiophen-3-yl)methanone, and its derivatives demonstrate a broad spectrum of pharmaceutical applications. Recent years have seen scientists developing new methods for the synthesis of these derivatives, highlighting their significance in medicinal chemistry. These compounds are characterized by their potent pharmacophoric activities, suggesting their potential in drug development (Al-Ghorbani Mohammed et al., 2015).

Presence in Organic Compounds with Pharmacological Activities

Morpholine and its derivatives are present in various organic compounds developed for diverse pharmacological activities. This review emphasizes the wide range of pharmacological profiles attributed to morpholine derivatives, including their role in biochemistry and potential applications in creating new therapeutics (M. Asif & M. Imran, 2019).

Orientations Futures

The future directions for “Morpholino(thiophen-3-yl)methanone” could involve further studies to understand its mechanism of action, especially its potential role as an inhibitor of Mycobacterium tuberculosis . Additionally, more research could be conducted to explore its synthesis and chemical reactions .

Propriétés

IUPAC Name |

morpholin-4-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGKOSFBQOBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(thiophen-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

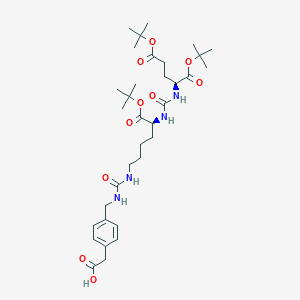

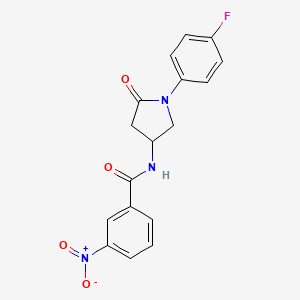

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

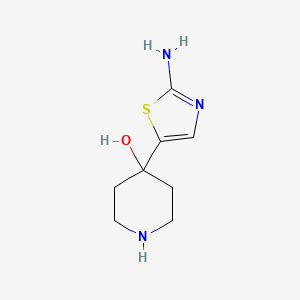

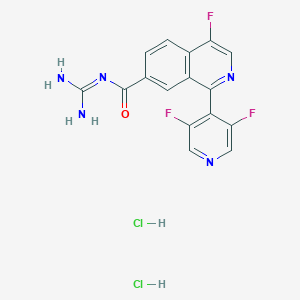

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

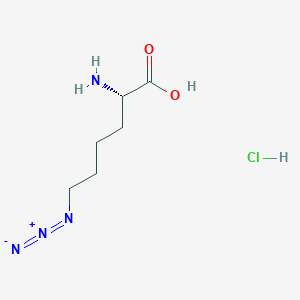

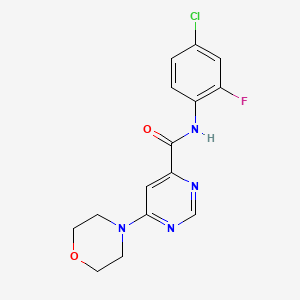

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)